
5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C21H19ClFNO2 and its molecular weight is 371.84. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Importance
Isoquinoline derivatives, such as 5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one, are known for their diverse biological potentials. They have been identified for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacotherapeutic applications. The isoquinoline derivatives and their synthetic counterparts offer a rich ground for developing novel low-molecular-weight inhibitors for various therapeutic interventions (Danao et al., 2021).
Radical Cyclizations in Organic Synthesis
The compound's structural components are pertinent in radical cyclizations, a method extensively utilized in organic synthesis for constructing carbo- and heterocyclic compounds. The control of regiochemistry in radical cyclizations is crucial, significantly impacting the synthesis of physiologically active compounds. Factors such as reaction temperature and the nature of the radical precursors' preferred conformation play a vital role in determining the course of radical cyclizations. The manipulations in the cyclization process allow for the synthesis of a range of therapeutically important materials, hinting at the compound's potential in medicinal chemistry (Ishibashi & Tamura, 2004).
Neuroprotective and Cardiovascular Protective Properties
Compounds related to 5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one have been noted for their potential in neuroprotection and cardiovascular protection. The compound's framework, with its complex heterocyclic structure, is indicative of its potential utility in various neurological and cardiovascular therapeutic interventions, as seen in the context of other similar compounds (Brogden et al., 2012).
Anticancer Potential
The compound's intricate structure is representative of a class of molecules that exhibit significant anticancer activities. The derivatives of such compounds, through various mechanistic pathways, have been known to contribute to the development of novel and pharmacologically potent agents for various therapeutic targets, primarily focusing on anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities. The potential for treating neurodegenerative disorders further highlights the compound's relevance in modern therapeutics (Gupta et al., 2021).
特性
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO2/c22-15-6-3-7-16(23)19(15)13-10-17(25)20(18(26)11-13)21-14-5-2-1-4-12(14)8-9-24-21/h1-7,13,21,24-25H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGWBZHIPHPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=C(CC(CC3=O)C4=C(C=CC=C4Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

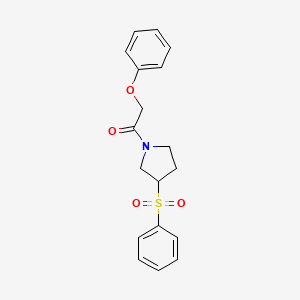
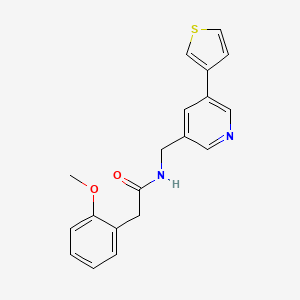
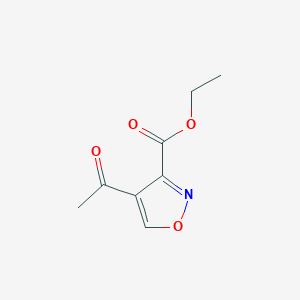
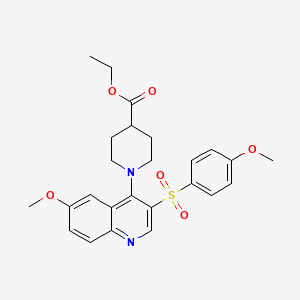
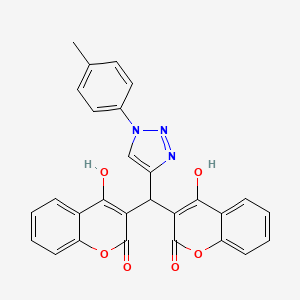
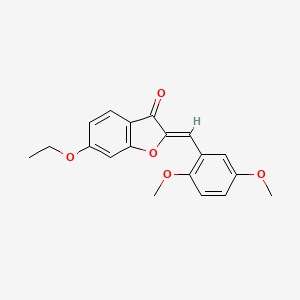
![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441619.png)
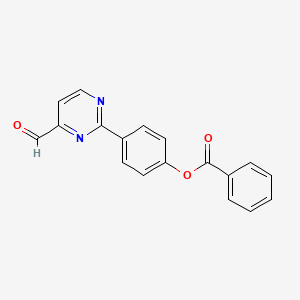
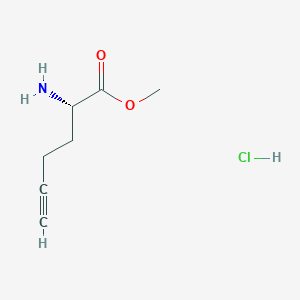
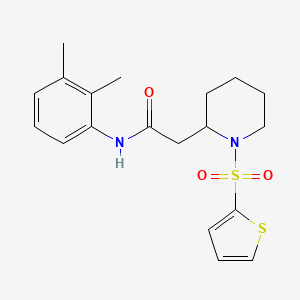
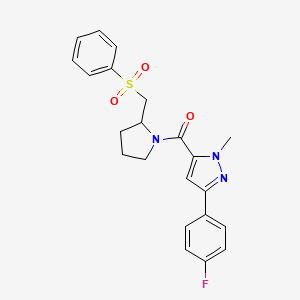
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)
![1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2441628.png)
![methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B2441632.png)